4-({[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}amino)butan-1-ol
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Overview
Description
4-({[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}amino)butan-1-ol is a complex organic compound that features a pyrazole ring, an amino group, and a butanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}amino)butan-1-ol typically involves multi-step organic reactions. One common method includes the alkylation of a pyrazole derivative with a butyl halide, followed by the introduction of an amino group through reductive amination. The final step often involves the addition of a butanol chain through nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
4-({[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}amino)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of halides, esters, or other substituted derivatives.
Scientific Research Applications
4-({[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}amino)butan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-({[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}amino)butan-1-ol involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. The amino and hydroxyl groups can form hydrogen bonds, enhancing the compound’s binding affinity and specificity. Pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-Pyrazol-1-yl)butan-2-amine
- 4-(4-Methylpiperazin-1-yl)butan-1-ol
- 2-Methyl-1-butanol
Uniqueness
4-({[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}amino)butan-1-ol is unique due to its combination of a pyrazole ring, an amino group, and a butanol chain. This structure provides a versatile platform for chemical modifications and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
Properties
Molecular Formula |
C12H23N3O |
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Molecular Weight |
225.33 g/mol |
IUPAC Name |
4-[(2-butan-2-ylpyrazol-3-yl)methylamino]butan-1-ol |
InChI |
InChI=1S/C12H23N3O/c1-3-11(2)15-12(6-8-14-15)10-13-7-4-5-9-16/h6,8,11,13,16H,3-5,7,9-10H2,1-2H3 |
InChI Key |
ZLMWFKSYUVBGGS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C(=CC=N1)CNCCCCO |
Origin of Product |
United States |
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